molecular formula C9H13NO3 B1356183 2,3,4-Trimethoxyaniline CAS No. 50625-48-4

2,3,4-Trimethoxyaniline

Cat. No. B1356183
CAS RN: 50625-48-4
M. Wt: 183.2 g/mol
InChI Key: XRARCMOGDHJTAL-UHFFFAOYSA-N
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Description

2,3,4-Trimethoxyaniline is a derivative of aniline . It is a tri-substituted aniline derivative with sympatholytic activity . It is used in the preparation of a novel class of anticancer agents .


Synthesis Analysis

The synthesis of 2,3,4-Trimethoxyaniline involves various methods . One method involves the catalytic reduction at room temperature of 3,4,5-trimethoxynitrobenzene in the presence of 5% palladium-on-charcoal .


Molecular Structure Analysis

The molecular structure of 2,3,4-Trimethoxyaniline is represented by the linear formula (CH3O)3C6H2NH2 . It has a molecular weight of 183.20 .

Scientific Research Applications

  • Synthesis of Oligo(N-phenyl-m-aniline)s : Ito et al. (2002) reported on the synthesis and crystal structures of all-para-brominated oligo(N-phenyl-m-aniline)s. This research demonstrated the potential of 2,3,4-Trimethoxyaniline derivatives in creating high-spin cationic states with triplet spin-multiplicity, suggesting applications in materials science and possibly in the development of electronic or photonic devices (Ito et al., 2002).

  • Development of Novel Retinoids : Magoulas and Papaioannou (2003) explored the combination of trimethoxyaniline with various acids to produce novel analogs of the aromatic retinoid acitretin. This research is significant for the development of new pharmaceutical compounds, particularly in the field of dermatology (Magoulas & Papaioannou, 2003).

  • Analytical Chemistry Applications : Sawicki et al. (1968) introduced new reagents, including 4'-aminoacetophenone, for the location of 2-deoxy sugars. These reagents can interact with compounds like 2,3,4-Trimethoxyaniline, indicating potential applications in analytical chemistry for sugar analysis and possibly in environmental studies (Sawicki et al., 1968).

  • Synthesis of Novel Benzofuran Derivatives : Romagnoli et al. (2015) conducted research on synthesizing novel 3-arylaminobenzofuran derivatives, including 3,4,5-trimethoxyaniline derivatives, for their antiproliferative activity against cancer cells. This study is pertinent to cancer research, particularly in exploring new chemotherapeutic agents (Romagnoli et al., 2015).

  • , and band gaps of substitute oligo/polyamines or polyphenol. It highlights the role of trimethoxyaniline derivatives in the development and characterization of novel polymers with potential applications in various industrial and technological fields (Kaya & Aydın, 2009).
  • In Vitro Cytotoxic Evaluation : Valderrama et al. (2017) synthesized and evaluated the cytotoxic activities of 2-acyl-3-(3,4,5-trimethoxyanilino)-1,4-naphthoquinones on cancer cells. This study contributes to medicinal chemistry and pharmacology by providing insights into the development of new compounds with potential anticancer properties (Valderrama et al., 2017).

  • Chemical Analysis Techniques : Tsunetsugu et al. (1974) researched the reaction of 3,4,5-trimethoxyaniline with tropenylium ion, exploring tropenylation and detropenylation processes. This study is significant for chemical analysis and synthesis techniques, offering insights into the behavior of trimethoxyaniline in complex chemical reactions (Tsunetsugu et al., 1974).

  • Spectroscopy and Physicochemical Properties : Guillaume et al. (2009) synthesized 3,4,5-Trimethoxy N-(salicylidene) aniline and analyzed its spectroscopy and physicochemical properties. This research is important for understanding the properties of trimethoxyaniline derivatives, with potential applications in materials science and chemical engineering (Guillaume et al., 2009).

Safety And Hazards

2,3,4-Trimethoxyaniline is considered hazardous. It can cause skin irritation and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective gloves, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,3,4-trimethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-11-7-5-4-6(10)8(12-2)9(7)13-3/h4-5H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRARCMOGDHJTAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00572939
Record name 2,3,4-Trimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Trimethoxyaniline

CAS RN

50625-48-4
Record name 2,3,4-Trimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
F Benington, RD Morin, LC Clark Jr - The Journal of Organic …, 1959 - ACS Publications
We had attempted unsuccessfully to synthesize the A7-benzyl derivative of II4 directly by the action of ethylene chlorobromide on N-benzyl-2, 3, 4-trimethoxyaniline; otherroutes were …
Number of citations: 22 pubs.acs.org
NE Stjernstrom, JE Tengedal - Acta Chem. Scand, 1970 - actachemscand.org
Institute of Organic Chemistry, University of Stockholm, S-113 27 Stockholm, Sweden he acid-catalysed reaction between pbenzoquinone and suitable benzene derivatives sometimes …
Number of citations: 3 actachemscand.org
M CAIS, D GINSBURG - The Journal of Organic Chemistry, 1958 - ACS Publications
In order to test the feasibility of aromatization of a substituted cyclohept-2-enone through bro-mination-dehydrobromination, as a model for a more complex tricyclic intermediate, the …
Number of citations: 3 pubs.acs.org
M Latif, BJ Byun, K Lee - Bulletin of the Korean Chemical …, 2015 - Wiley Online Library
To explore non‐aniline aromatic substitution on the pyrimidine C4 position, novel 4‐(N,N′‐di‐n‐propyl‐3,4‐dicarboxamido‐1H‐pyrrole)pyrimidines are designed and synthesized as …
Number of citations: 2 onlinelibrary.wiley.com
F Benington, RD Morin… - The Journal of Organic …, 1958 - ACS Publications
In a continuation of our studies of indole com-pounds related to the physiologically active poly-alkoxy-d-phenethylamines, 3 45~ 5 we have synthe-sized several new alkoxyindole …
Number of citations: 21 pubs.acs.org
RM Acheson, BF Sansom - Journal of the Chemical Society (Resumed …, 1955 - pubs.rsc.org
… Filtration into methanolic hydrogen chloride followed by evaporation gave 2 : 3 : 4-trimethoxyaniline hydrochloride quantitatively. 2 : 3-Dimethoxyquinone was characterised as its mono-…
Number of citations: 15 pubs.rsc.org
W Baker, C Evans - Journal of the Chemical Society (Resumed), 1938 - pubs.rsc.org
… oxidation of 2 : 3 : 4-trimethoxyaniline to 2 : 3-dimethoxy-p-benzoquinone; Baker and Smith, J., 1931,2547), but the small amount of material available was insufficient for a complete …
Number of citations: 2 pubs.rsc.org
J Yan, Y Pang, J Chen, J Sheng, J Hu, L Huang, X Li - RSC advances, 2015 - pubs.rsc.org
In the course of our search for novel antitumor agents, a series of cyclic combretastatin A-4 (CA-4) analogues bearing an amide group, A–B or B–C ring condensation, and CC or CN …
Number of citations: 16 pubs.rsc.org
CC Hsieh, HY Lee, CY Nien, CC Kuo, CY Chang… - Molecules, 2011 - mdpi.com
A series of 2-aroyl and 2-aryl-5,6,7-trimethoxyquinoline and 4-aroyl-6,7,8-trimethoxyquinoline combretastatin analogs were synthesized and evaluated for their potential anticancer …
Number of citations: 4 www.mdpi.com
EP Taylor - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… The Skraup reaction with 2 : 3 : 4-trimethoxyaniline in nitrobenzene proceeded with almost explosive violence, and it was advisable to use arsenic pentoxide as described by Mietzsch …
Number of citations: 9 pubs.rsc.org

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